![molecular formula C19H23N3O2S B5629218 1-benzyl-4-[(2-pyridinylthio)acetyl]-1,4-diazepan-6-ol](/img/structure/B5629218.png)
1-benzyl-4-[(2-pyridinylthio)acetyl]-1,4-diazepan-6-ol
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Overview
Description
Synthesis Analysis
The regiospecific synthesis of similar diazepines, including those with pyridyl groups, involves reacting diamines with aroylacetates. Studies have shown that fluoro-substituents can be incorporated into the diazepine ring, suggesting a pathway for functionalizing the 1-benzyl-4-[(2-pyridinylthio)acetyl]-1,4-diazepan-6-ol molecule (Alonso et al., 2020).
Molecular Structure Analysis
The structural analysis of diazepine derivatives reveals nonplanar molecular conformations due to the seven-membered diazepinone moiety. This introduces a degree of torsion affecting adjacent rings, which is crucial for understanding the molecular geometry of 1-benzyl-4-[(2-pyridinylthio)acetyl]-1,4-diazepan-6-ol (Alonso et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving diazepines, including those similar to the target compound, often involve nucleophilic substitution and ring expansion mechanisms. For instance, photolysis of azidopyridines can lead to diazepine formation via azirine intermediates, indicating potential synthetic pathways for related compounds (Sawanishi et al., 1987).
Physical Properties Analysis
The physical properties of diazepine derivatives, such as solubility and melting points, can be inferred from their structural analogs. For example, the presence of fluoro-substituents has been shown to influence these properties, suggesting that modifications on the 1-benzyl-4-[(2-pyridinylthio)acetyl]-1,4-diazepan-6-ol could tailor its physical characteristics (Alonso et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of diazepines are closely linked to their molecular structure. The electronic distribution within the diazepine ring and adjacent functional groups, like pyridinylthio acetyl, significantly affect the compound's behavior in chemical reactions. For instance, the introduction of electron-withdrawing or donating groups can modulate the compound's reactivity towards nucleophiles and electrophiles (Alonso et al., 2020).
properties
IUPAC Name |
1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-2-pyridin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-17-13-21(12-16-6-2-1-3-7-16)10-11-22(14-17)19(24)15-25-18-8-4-5-9-20-18/h1-9,17,23H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHOPWUEQNBVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1CC2=CC=CC=C2)O)C(=O)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(2-pyridinylthio)acetyl]-1,4-diazepan-6-ol |
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